N-(4-Bromophenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(4-Bromophenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a sulfonamide group
Mechanism of Action
Target of Action
N-(4-Bromophenyl)-4-methylbenzenesulfonamide is a novel compound that has been synthesized and studied for its antimicrobial action . The primary targets of this compound are bacterial and fungal strains . The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Mode of Action
It is known that the compound interacts with its targets, leading to an antimicrobial effect . The lipophilic character of the compounds, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Biochemical Pathways
It is known that the compound belongs to n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes
Pharmacokinetics
The lipophilic character of the compound, which is suggested by the clogp value, may influence its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of growth in certain bacterial and fungal strains . This antimicrobial action makes it a promising candidate for the development of novel antimicrobial agents, particularly against Gram-positive pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for these transformations.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-Bromophenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-4-methylbenzenesulfonyl chloride
- N-(4-Bromophenyl)-4-methylbenzenesulfonyl hydrazide
- N-(4-Bromophenyl)-4-methylbenzenesulfonyl amide
Uniqueness
N-(4-Bromophenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of a bromophenyl group and a sulfonamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBFVUXANOZLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954509 | |
Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32857-48-0 | |
Record name | p-Toluenesulfonanilide, 4'-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC105627 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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